molecular formula C₂₄H₂₇D₃F₂O₅ B1157440 Diflucortolone-d3 21-Acetate

Diflucortolone-d3 21-Acetate

Cat. No.: B1157440
M. Wt: 439.51
Attention: For research use only. Not for human or veterinary use.
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Description

Diflucortolone-d3 21-Acetate (CAS 2541-37-9) is a deuterated analog of diflucortolone 21-acetate, a synthetic glucocorticoid. It is isotopically labeled with three deuterium atoms (d3) at unspecified positions, achieving a high isotopic purity of 99.62% for the d3 form . This compound is a critical reference standard in analytical research, particularly in mass spectrometry (LC-MS/MS), where its deuterated structure minimizes interference during the quantification of non-deuterated diflucortolone or its metabolites in biological matrices .

Properties

Molecular Formula

C₂₄H₂₇D₃F₂O₅

Molecular Weight

439.51

Synonyms

(6α,11β,16α)-21-(Acetyloxy)-6,9-difluoro-11-hydroxy-16-methyl-d3-pregna-1,4-diene-3,20-dione;  6α,9-Difluoro-11β,21-dihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione 21-Acetate

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula : C₂₄H₂₉D₃F₂O₆ (exact structure depends on deuteration sites)
  • Storage : Stable at -20°C .
  • Melting Point : >169°C (decomposition observed) .

Applications :
Primarily used in pharmaceutical research as an internal standard for bioanalytical assays . Diflucortolone itself is a potent anti-inflammatory agent, and its 21-valerate ester is commercially utilized in topical treatments for eczema and psoriasis .

Diflucortolone-d3 21-Acetate belongs to the corticosteroid class, specifically as a fluorinated glucocorticoid ester. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison
Compound CAS Number Molecular Formula Key Substituents Primary Applications
This compound 2541-37-9 C₂₄H₂₉D₃F₂O₆ 6α,9α-Difluoro, 16α-methyl, d3 label Research/internal standard
Diflucortolone 21-Valerate 59198-70-8 C₂₇H₃₆F₂O₅ 6α,9α-Difluoro, 16α-methyl, valerate Topical anti-inflammatory
Betamethasone 21-Acetate 987-24-6 C₂₄H₃₁FO₆ 9α-Fluoro, 16β-methyl Systemic anti-inflammatory
Dexamethasone 21-Acetate 1177-87-3 C₂₄H₃₁FO₆ 9α-Fluoro, 16α-methyl Immunosuppression
Methylprednisolone 21-Acetate 53-36-1 C₂₄H₃₂O₆ 6α-Methyl Immunosuppression
Fludrocortisone 21-Acetate 514-36-3 C₂₃H₃₁FO₆ 9α-Fluoro Mineralocorticoid replacement
Key Differences :

Structural Modifications: Fluorination: Diflucortolone contains 6α,9α-difluoro substitutions, enhancing glucocorticoid receptor affinity compared to mono-fluorinated analogs like betamethasone or dexamethasone . Deuteration: The d3 label in this compound increases its molecular weight by ~3 Da compared to the non-deuterated form, enabling precise isotopic differentiation in mass spectrometry . Ester Groups: The 21-acetate group improves solubility in organic solvents, while the 21-valerate in Diflucortolone 21-Valerate extends half-life in topical applications .

Functional and Analytical Utility: Therapeutic Use: Non-deuterated esters (e.g., Diflucortolone 21-Valerate) are used clinically, whereas deuterated forms like this compound are restricted to analytical workflows . Quantitative Analysis: Deuterated analogs are indispensable for minimizing matrix effects in LC-MS/MS, unlike non-labeled standards (e.g., Betamethasone 21-Acetate) .

Regulatory and Pharmacopoeial Status :

  • Diflucortolone 21-Valerate is pharmacopoeial-grade (e.g., British Pharmacopoeia), with strict purity criteria, while deuterated variants are classified as research chemicals .

Table 2: Analytical Performance Metrics
Parameter This compound Betamethasone 21-Acetate Dexamethasone 21-Acetate
Isotopic Purity 99.62% (d3) N/A N/A
LC-MS/MS Sensitivity High (low interference) Moderate Moderate
Therapeutic Use No Yes Yes

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Diflucortolone-d3 21-Acetate in biological matrices?

  • Methodology : High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard. Deuterated analogs (e.g., Diflucortolone-d3) are used as internal standards to correct for matrix effects and ionization variability. For example, a validated UPLC-MS/MS protocol for structurally similar corticosteroids (e.g., Prednisolone 21-acetate) involves:

  • Chromatography : C18 column, gradient elution with methanol/water (0.1% formic acid).
  • Detection : Multiple reaction monitoring (MRM) for precursor-to-product ion transitions specific to the deuterated compound to avoid isotopic interference .
    • Critical Parameters : Optimize collision energy and declustering potential to distinguish between native and deuterated forms. Validate recovery rates (≥85%) and limits of detection (LOD < 0.03 μg/g) .

Q. How is the deuterium labeling in this compound confirmed experimentally?

  • Methodology : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential.

  • NMR : Compare 1H^1H-NMR spectra of non-deuterated Diflucortolone (e.g., CAS 2607-06-9) and Diflucortolone-d3. The absence of specific proton signals (e.g., at positions 1, 2, and 3 due to deuteration) confirms labeling .
  • HRMS : Verify the mass shift (+3 Da) and isotopic purity (>98%) using electrospray ionization (ESI) in positive ion mode .

Q. What synthetic routes are reported for Diflucortolone derivatives, including deuterated forms?

  • Methodology : Diflucortolone is synthesized via fluorination and hydrolysis of steroid precursors. For deuterated analogs (e.g., Diflucortolone-d3):

  • Step 1 : Introduce deuterium at specific positions (e.g., methyl groups) using deuterated reagents (e.g., D2_2O or CD3_3I) during intermediate steps.
  • Step 2 : Acetylate the 21-hydroxy group using acetic anhydride-d6 to ensure isotopic labeling .
    • Quality Control : Monitor reaction progress via thin-layer chromatography (TLC) and confirm final structure via FT-IR (C=O stretch at 1740 cm1^{-1} for the acetate group) .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ from its non-deuterated counterpart in in vitro models?

  • Experimental Design :

  • Model : Human liver microsomes (HLM) or hepatocytes incubated with this compound and NADPH.
  • Analysis : Use LC-MS/MS to identify deuterated metabolites. Compare kinetic parameters (e.g., VmaxV_{max}, KmK_m) with non-deuterated controls.
    • Key Findings : Deuterium labeling at specific positions (e.g., C-21) may reduce first-pass metabolism due to kinetic isotope effects, prolonging half-life .

Q. What strategies resolve contradictions in reported stability data for corticosteroid 21-acetates under varying pH conditions?

  • Methodology :

  • Stability Studies : Incubate this compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC-UV at 240 nm.
  • Data Reconciliation : Use Arrhenius plots to model degradation kinetics. Discrepancies may arise from impurities (e.g., residual acetic acid) or excipients in formulations .
    • Recommendations : Standardize buffer composition and validate purity (>99%) via differential scanning calorimetry (DSC) to minimize variability .

Q. How can isotopic interference be minimized when co-analyzing this compound with endogenous corticosteroids?

  • Advanced Techniques :

  • Chromatographic Separation : Use ultra-high-performance liquid chromatography (UHPLC) with sub-2μm particles to resolve co-eluting isotopes.
  • Mass Spectrometry : Employ MRM transitions with high mass accuracy (e.g., Q-TOF) to distinguish between native and deuterated ions .
    • Validation : Spike deuterated standards into biological samples (e.g., plasma) and confirm recovery rates (90–110%) .

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